![molecular formula C20H22FNO3 B2480193 (E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide CAS No. 1164562-17-7](/img/structure/B2480193.png)
(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related fluorinated compounds often involves complex reactions, including O-alkylation, bromination, and the use of specific reagents to introduce fluorine atoms into the molecular structure. For instance, compounds with similar structural motifs have been synthesized through reactions involving sodium methoxide, silver triflate, and non-nucleophilic amine bases to introduce fluorobenzyl and methoxy groups (R. Iwata et al., 2000; D. Crich et al., 2009).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are common methods used to analyze the molecular structure of such compounds. These techniques reveal details about the spatial arrangement of atoms, dihedral angles, and the presence of hydrogen bonds, which play a crucial role in stabilizing the molecular structure (Xu Liang, 2009).
Chemical Reactions and Properties
Fluorinated compounds exhibit unique reactivity due to the presence of fluorine, which affects their chemical behavior in reactions such as alkylation, deprotection, and cyclization. The introduction of fluorine atoms can significantly alter the electronic properties of the molecule, influencing its reactivity and stability (D. Crich et al., 2009).
Physical Properties Analysis
The physical properties of fluorinated compounds, including melting points, boiling points, and solubility, are influenced by the presence and position of fluorine atoms within the molecule. These properties are critical for determining the compound's suitability for various applications (S. Moser et al., 2005).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are significantly impacted by the fluorination of the compound. Fluorine atoms can affect the electron distribution within the molecule, altering its reactivity patterns in chemical transformations (Jianying Huang & F. Zhou, 2011).
Aplicaciones Científicas De Investigación
Photodynamic Therapy Application
One of the significant applications of compounds related to (E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide is in photodynamic therapy for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine substituted with benzenesulfonamide derivative groups demonstrated its potential as a Type II photosensitizer in photodynamic therapy due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Oligoribonucleotides
The 4-methoxybenzyl group, a component of the target compound, has been utilized in the synthesis of oligoribonucleotides. Takaku and Kamaike (1982) showed that this group could be successfully used in oligoribonucleotide synthesis via the phosphotriester approach, demonstrating its significance in nucleic acid chemistry (Takaku & Kamaike, 1982).
Potential Antiplasmodial Activity
Research on related compounds has shown potential applications in antiplasmodial activity. Hadanu et al. (2010) synthesized (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide and evaluated its antiplasmodial activities, demonstrating its effectiveness against Plasmodium falciparum strains (Hadanu et al., 2010).
Mechanofluorochromic Properties
Song et al. (2015) investigated the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, including compounds similar to the target compound. Their study revealed different optical properties due to distinct stacking modes, indicating potential applications in material science (Song et al., 2015).
Antibacterial and Antifungal Agents
Helal et al. (2013) synthesized a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives, which showed significant antibacterial and antifungal activities. This indicates the potential of similar compounds in developing new antimicrobial agents (Helal et al., 2013).
Corrosion Inhibition
Heydari et al. (2018) studied Schiff bases containing O-methyl substitutes, similar to the target compound, for corrosion inhibition of mild steel. They found that these compounds effectively inhibited corrosion, demonstrating potential applications in material protection (Heydari et al., 2018).
Propiedades
IUPAC Name |
(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c1-24-18-8-5-17(6-9-18)15-22-20(23)12-7-16-3-10-19(11-4-16)25-14-2-13-21/h3-12H,2,13-15H2,1H3,(H,22,23)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCCKOBSUFKSNE-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride](/img/structure/B2480110.png)
![(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2480111.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2480113.png)
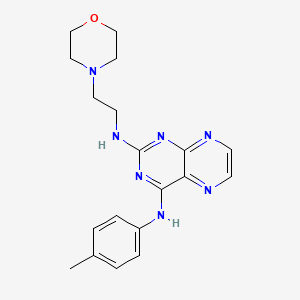
![2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene](/img/structure/B2480116.png)
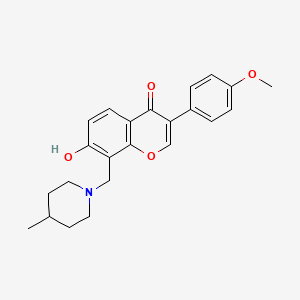

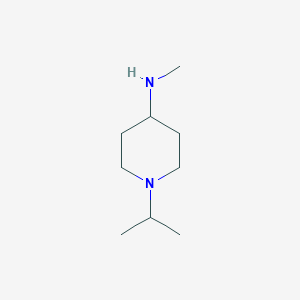
![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2480124.png)
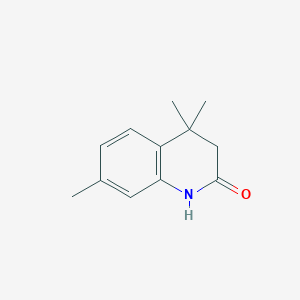
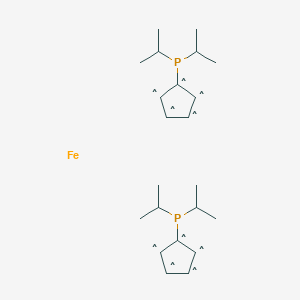
![3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-ethylhexyl)propanamide](/img/structure/B2480128.png)

